METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a methoxy group, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE typically involves a multi-step processThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Similar in structure but lacks the benzoxazole moiety.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxy group but has a different core structure.
Uniqueness
METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE is unique due to its combination of functional groups and the presence of the benzoxazole ring.
Properties
Molecular Formula |
C24H20N2O4 |
---|---|
Molecular Weight |
400.4g/mol |
IUPAC Name |
methyl 4-[[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]benzoate |
InChI |
InChI=1S/C24H20N2O4/c1-15-4-10-22-20(12-15)26-23(30-22)18-9-11-21(28-2)19(13-18)25-14-16-5-7-17(8-6-16)24(27)29-3/h4-14H,1-3H3 |
InChI Key |
AKBDNBRORQFEQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)N=CC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)N=CC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.